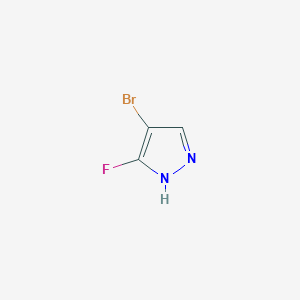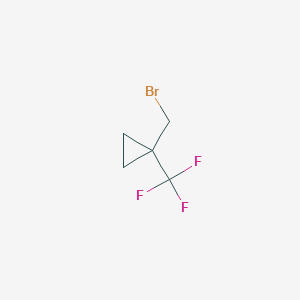
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Vue d'ensemble
Description
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane, or 1-Br-1-CF3-cyclopropane, is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure, making it a useful solvent for chemical reactions. In addition, 1-Br-1-CF3-cyclopropane has been found to have a wide range of biological effects, including modulation of enzyme activity, inhibition of cell proliferation, and anti-inflammatory effects.
Applications De Recherche Scientifique
Stereoselective Synthesis
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane has been utilized in the stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes, a method applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid (Jiang, Zhang, & Xiong, 2003).
Cyclopropanation Reactions
The compound is involved in cyclopropanation reactions under mild conditions, leading to cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, showing high diastereoselectivity (Chen et al., 2020).
Vibrational Spectra Studies
Studies have been conducted on the vibrational spectra and conformations of (bromomethyl)cyclopropane, providing insights into the stability and structural properties of the compound (Wurrey, Krishnamoorthi, Pechsiri, & Kalasinsky, 1982).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
The compound is key in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, involving reactions with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).
Synthesis of Cyclopropane Carboxylic Acid
Its use in the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid, an intermediate in pharmaceutical synthesis, demonstrates its value in complex organic syntheses (Hong-xia, 2012).
Propriétés
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJEJIHDBHTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

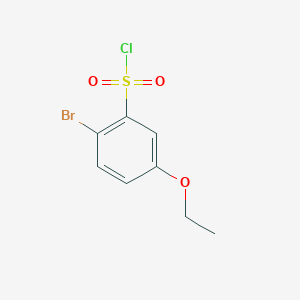
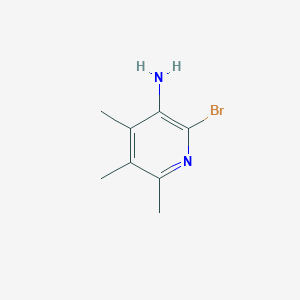
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)
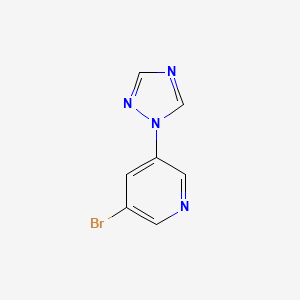
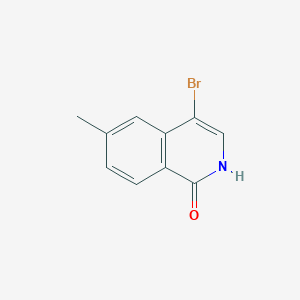
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
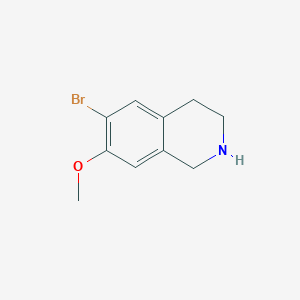
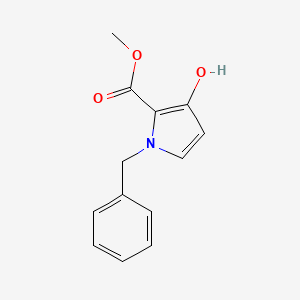
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

